Gonadorelin monoacetate

CAS No.: 499785-55-6

Cat. No.: VC3083312

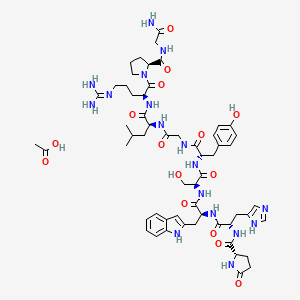

Molecular Formula: C57H79N17O15

Molecular Weight: 1242.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 499785-55-6 |

|---|---|

| Molecular Formula | C57H79N17O15 |

| Molecular Weight | 1242.3 g/mol |

| IUPAC Name | acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 |

| Standard InChI Key | NGCGMRBZPXEPOZ-HBBGHHHDSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O |

| SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CC4=CC=CC=C4N3)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |

| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |

Introduction

Chemical and Pharmacological Overview

Gonadorelin is chemically identical to the endogenous GnRH and is used in fertility medicine, treating conditions such as amenorrhea, hypogonadism, and delayed puberty . It is administered via injection or as a nasal spray. The pharmacodynamics involve stimulating the pituitary gland to release LH and FSH, which are essential for reproductive functions .

Medical Uses

Gonadorelin is used for several medical conditions:

-

Fertility Issues: It is used to treat infertility related to hypogonadotropic hypogonadism and in cases where other treatments like clomiphene or letrozole are ineffective .

-

Amenorrhea: Primary hypothalamic amenorrhea is treated by simulating the natural GnRH release .

-

Hypogonadism: It is used to treat hypogonadotropic hypogonadism, a condition where the sex glands produce little or no sex hormones .

-

Delayed Puberty: Gonadorelin helps induce puberty in individuals with delayed sexual development .

Available Forms and Administration

Gonadorelin is available in several forms:

Pharmacokinetics

Gonadorelin has a short distribution half-life of 2 to 10 minutes and a terminal half-life of 10 to 40 minutes. It is metabolized by hydrolysis into smaller peptides .

Research Findings

Research on gonadorelin highlights its effectiveness in treating various reproductive disorders. For instance, it is used in diagnosing pituitary gland function and treating conditions like Kallmann syndrome, a form of hypogonadotropic hypogonadism . In veterinary medicine, gonadorelin is used to regulate reproductive functions in animals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume